molecular formula C14H12N2O3 B6390763 6-(3-Acetylaminophenyl)picolinic acid CAS No. 1261891-08-0

6-(3-Acetylaminophenyl)picolinic acid

Cat. No.: B6390763
CAS No.: 1261891-08-0
M. Wt: 256.26 g/mol
InChI Key: WHNWLFDGINJLQW-UHFFFAOYSA-N
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Description

6-(3-Acetylaminophenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a picolinic acid moiety substituted with a 3-acetylaminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Acetylaminophenyl)picolinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with picolinic acid and 3-acetylaminophenylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters precisely.

    Automation and Monitoring: Advanced monitoring systems are employed to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-(3-Acetylaminophenyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

6-(3-Acetylaminophenyl)picolinic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of viral infections.

    Industry: It is used in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 6-(3-Acetylaminophenyl)picolinic acid involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

    Interfering with Cellular Processes: The compound may disrupt cellular processes such as viral entry or replication.

    Modulating Immune Responses: It can influence immune responses, potentially enhancing the body’s ability to fight infections.

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: A derivative of pyridine with a carboxylic acid group at the 2-position.

    Nicotinic Acid:

    Isonicotinic Acid: It has a carboxylic acid group at the 4-position.

Uniqueness

6-(3-Acetylaminophenyl)picolinic acid is unique due to the presence of the 3-acetylaminophenyl group, which imparts distinct chemical and biological properties. This substitution differentiates it from other picolinic acid derivatives and contributes to its specific applications and activities.

Properties

IUPAC Name

6-(3-acetamidophenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c1-9(17)15-11-5-2-4-10(8-11)12-6-3-7-13(16-12)14(18)19/h2-8H,1H3,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNWLFDGINJLQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=NC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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